
Boisiris
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Boisiris is a rich woody chemical compound with a distinct orris note, complemented by ambery and tobacco undertones. It is primarily used as a heart note in fine perfumery, providing volume and blending well with citrus top notes and woody back notes such as patchouli, sandalwood, or vetiver oil .
Preparation Methods
Boisiris, chemically known as 2-Ethoxy-2,6,6-trimethyl-9-methylenebicyclo[331]nonane, is synthesized through a series of organic reactionsIndustrial production methods focus on optimizing yield and purity, often employing catalytic processes and controlled reaction conditions to ensure consistency and quality .
Chemical Reactions Analysis
Boisiris undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can modify the compound’s functional groups, potentially altering its olfactory properties.
Scientific Research Applications
Boisiris has several scientific research applications:
Chemistry: It is studied for its unique structural properties and reactivity.
Biology: Research explores its potential biological activities and interactions with biological molecules.
Medicine: Investigations into its potential therapeutic effects and safety profile are ongoing.
Industry: This compound is widely used in the fragrance industry for its distinctive scent and blending properties
Mechanism of Action
The mechanism of action of Boisiris involves its interaction with olfactory receptors, leading to the perception of its woody, ambery, and orris notes. The molecular targets include specific receptors in the olfactory system, and the pathways involved are related to signal transduction processes that result in the sensation of smell .
Comparison with Similar Compounds
Boisiris is compared with other similar compounds such as:
Prismantol: Known for its woody scent.
Kephalis: Has a similar ambery note.
Properties
Molecular Formula |
C15H26O |
|---|---|
Molecular Weight |
222.37 g/mol |
IUPAC Name |
(1S,5R)-2-ethoxy-2,6,6-trimethyl-9-methylidenebicyclo[3.3.1]nonane |
InChI |
InChI=1S/C15H26O/c1-6-16-15(5)10-8-12-11(2)13(15)7-9-14(12,3)4/h12-13H,2,6-10H2,1,3-5H3/t12-,13-,15?/m0/s1 |
InChI Key |
LUNAXRIJWWBQTE-QNIGDANOSA-N |
Isomeric SMILES |
CCOC1(CC[C@H]2C(=C)[C@@H]1CCC2(C)C)C |
Canonical SMILES |
CCOC1(CCC2C(=C)C1CCC2(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


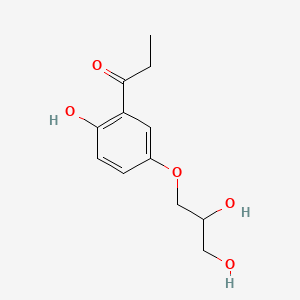
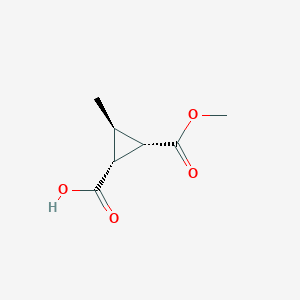

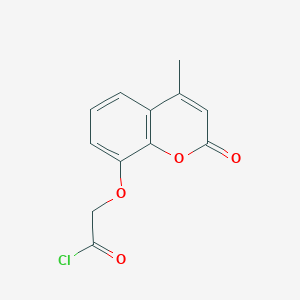
![2,6-Anthracenedisulfonic acid, 9,10-dihydro-1,5-dihydroxy-9,10-dioxo-4,8-bis[(sulfomethyl)amino]-, tetrasodium salt](/img/structure/B13794683.png)
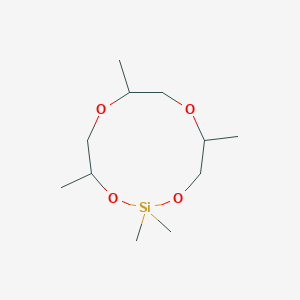
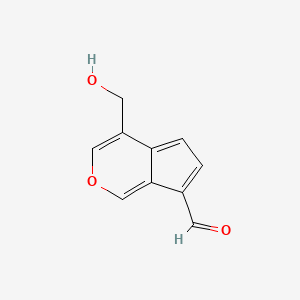


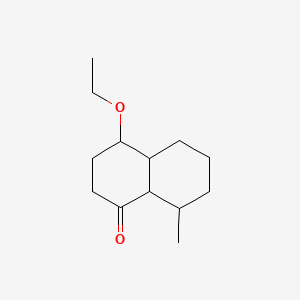
![2-[(2Z)-2-(1-ethylbenzo[e][1,3]benzothiazol-2-ylidene)ethylidene]propanedinitrile](/img/structure/B13794729.png)

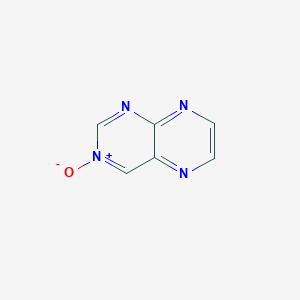
![Benzoic acid, 4-[(1-oxohexyl)oxy]-, 4-propylphenyl ester](/img/structure/B13794746.png)
